

Unraveling the Biological Tapestry of CK1-IN-1: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1), a family of highly conserved serine/threonine protein kinases that act as crucial regulators of a myriad of cellular processes. The CK1 family comprises several isoforms, including α , β , γ 1-3, δ , and ϵ , each playing distinct and sometimes overlapping roles in fundamental biological pathways. Dysregulation of CK1 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and circadian rhythm disruptions, making CK1 an attractive therapeutic target.[1][2] [3] This technical guide provides an in-depth overview of the biological effects of **CK1-IN-1**, its mechanism of action, and detailed experimental protocols for its investigation.

Mechanism of Action

CK1-IN-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK1 isoforms, thereby preventing the transfer of a phosphate group from ATP to their protein substrates.[1] This inhibition of phosphorylation disrupts the downstream signaling cascades regulated by CK1.

Quantitative Data

The inhibitory activity of **CK1-IN-1** has been characterized in cell-free assays, demonstrating high potency against the δ and ϵ isoforms of CK1.



Target	IC50 (nM)	Assay Type
CK1δ	15	Cell-free
CK1ɛ	16	Cell-free
ρ38α ΜΑΡΚ	73	Cell-free
Data sourced from publicly available information.[4][5]		

While specific cell-based IC50 values for **CK1-IN-1** are not widely published, studies on other potent $CK1\delta/\epsilon$ inhibitors provide insights into the expected cellular effects. For instance, inhibitors with similar in vitro potency have demonstrated anti-proliferative effects in the nanomolar to low micromolar range in various cancer cell lines.[6]

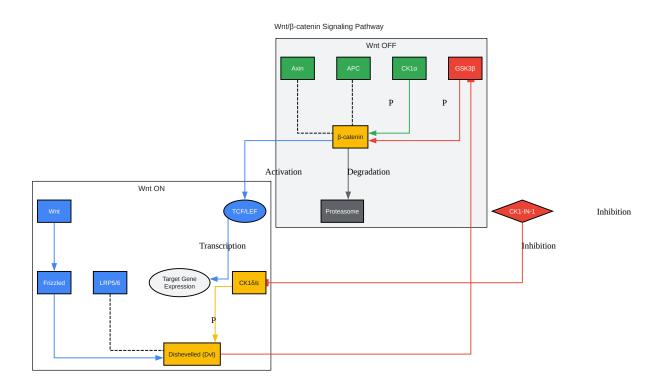
Biological Effects of CK1 Inhibition

Inhibition of CK1 by compounds like **CK1-IN-1** can elicit a range of biological responses, primarily through the modulation of key signaling pathways.

Wnt/β-catenin Signaling Pathway

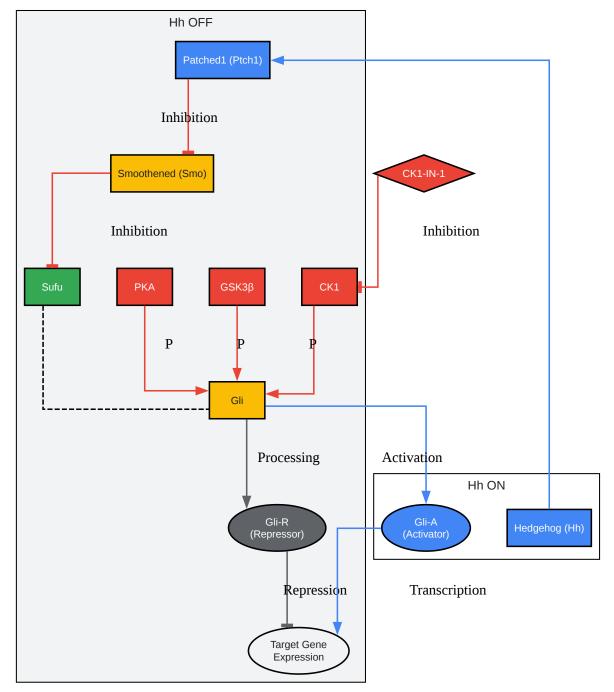
The Wnt/ β -catenin pathway is a critical regulator of embryonic development and adult tissue homeostasis. CK1 isoforms play dual roles in this pathway. CK1 α is a key component of the β -catenin destruction complex, initiating its degradation. Conversely, CK1 δ and CK1 ϵ are generally considered positive regulators, promoting Wnt signaling. Inhibition of CK1 δ / ϵ by **CK1-IN-1** is expected to suppress Wnt/ β -catenin signaling.[3][7]







Hedgehog Signaling Pathway





Circadian Rhythm Regulation Cytoplasm Phosphorylated PER/CRY Per/Cry mRNA Nucleus Cytoplasm Nuclear Translation Entry Phosphorylated PER/CRY PER/CRY Transcription Degradation CK1-IN-1 Inhibition Inhibition Nucleus



Initial Characterization In Vitro Kinase Assay (Determine IC50 against CK1 isoforms) Cellular Effects Cell Viability Assay (e.g., MTT) (Determine cell-based IC50) Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis (Assess induction of apoptosis) (Investigate cell cycle arrest) Mechanism of Action Western Blot Analysis (Analyze pathway modulation, e.g., Wnt, Hh) **Functional Outcomes** Target Engagement Assay Circadian Rhythm Analysis (Confirm binding in cells) (Measure period length changes)

Experimental Workflow for CK1-IN-1 Investigation

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In Vivo Studies (Assess efficacy in animal models)



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